Glafenine, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glafenine, ®- is a nonsteroidal anti-inflammatory drug (NSAID) that was primarily used for pain relief. It is a carboxylic ester that is 2,3-dihydroxypropyl anthranilate in which the amino group is substituted by a 7-chloroquinolin-4-yl group . Despite its effectiveness, the use of glafenine has been limited due to the risk of anaphylaxis and acute kidney failure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glafenine involves the condensation of glycerol with isatoic anhydride in a basic medium . This reaction produces 4(2’-carboxyphenylamino)-7-chloro-quinoline-alpha-monoglyceride . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of glafenine follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the purification of the final product . The industrial methods ensure the production of glafenine with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Glafenine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize glafenine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of glafenine can lead to the formation of quinoline derivatives, while reduction can produce aminoquinoline compounds .
Scientific Research Applications
Glafenine has been extensively studied for its applications in various fields:
Mechanism of Action
Glafenine exerts its effects primarily through the inhibition of cyclooxygenase 2 (COX2), which is part of the arachidonic acid pathway . This inhibition prevents the conversion of arachidonic acid to prostaglandin E2 (PGE2), thereby reducing inflammation and pain . Additionally, glafenine acts as a proteostasis modulator, which helps in the correct folding and trafficking of certain proteins .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic properties but a different mechanism of action.
Acetylsalicylic acid:
Floctafenine: A chemically related NSAID with similar uses but different side effect profiles.
Uniqueness
Glafenine is unique due to its specific inhibition of COX2 and its ability to act as a proteostasis modulator . This dual mechanism makes it particularly interesting for research into diseases like cystic fibrosis, where protein misfolding is a significant issue .
Properties
CAS No. |
1301253-65-5 |
---|---|
Molecular Formula |
C19H17ClN2O4 |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
[(2R)-2,3-dihydroxypropyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C19H17ClN2O4/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23/h1-9,13,23-24H,10-11H2,(H,21,22)/t13-/m1/s1 |
InChI Key |
GWOFUCIGLDBNKM-CYBMUJFWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC[C@@H](CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.